5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Analgesic drug discovery Trk kinase inhibition Neuropathic pain

5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic small-molecule belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one fused heterocyclic class. With a molecular weight of 363.44 Da and an XlogP of 3.6, it occupies drug-like physicochemical space.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 941968-83-8
Cat. No. B2754066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941968-83-8
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H17N3O2S/c1-13-21-18-19(26-13)17(15-9-6-10-16(11-15)25-2)22-23(20(18)24)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3
InChIKeyRDWFZOSXVCGQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941968-83-8): Core Identity and Pharmacological Context for Procurement Decisions


5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic small-molecule belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one fused heterocyclic class. With a molecular weight of 363.44 Da and an XlogP of 3.6, it occupies drug-like physicochemical space [1]. The compound is disclosed in patent WO2010077680, assigned to VM Pharma LLC, with claimed indications encompassing chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [2]. The thiazolo[4,5-d]pyridazinone scaffold is recognized as a privileged pharmacophore associated with diverse activities including analgesic, anti-inflammatory, anticancer, and Ca²⁺-desensitizing effects [3].

Why 5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Replaced by In-Class Analogs Without Rigorous Revalidation


Within the thiazolo[4,5-d]pyridazin-4(5H)-one series, seemingly minor substituent alterations at positions 2, 5, and 7 produce divergent biological profiles. The 3-methoxy substitution on the 7-phenyl ring of this compound is a pharmacophoric determinant that distinguishes it from the unsubstituted phenyl analog (CAS 941868-52-6) and the 4-fluorophenyl variant, which lack documented Trk kinase-associated pain indications . Furthermore, the 5-benzyl substituent—absent in the simpler 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-58-2)—is critical for the patent-protected composition of matter covering analgesic and anticancer uses [1]. Published structure-activity relationship (SAR) data on related 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones demonstrate that electron-donating substituents at the 7-aryl position significantly modulate in vivo analgesic potency in the hot-plate and acetic acid-induced writhing models, confirming that generic interchange without revalidation would risk loss of the targeted pharmacological profile [2].

Quantitative Evidence Guide: Differentiating 5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one from Its Closest Analogs


Patent-Backed Indication Portfolio vs. Unpatented Close Analogs: Chronic Pain, Neuropathic Pain, and Oncology

The target compound is explicitly claimed in WO2010077680 for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z), whereas the closest structural analog—5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one—and the 3,4-dimethoxyphenyl variant (MTH1 inhibitor claimed) are disclosed under distinct patent families with divergent target profiles [1][2]. DrugMAP records confirm the target compound as a Trk (tropomyosin receptor kinase) inhibitor class member, a mechanism directly relevant to both pain and oncology applications [1].

Analgesic drug discovery Trk kinase inhibition Neuropathic pain

Molecular Physicochemical Differentiation: Optimized Drug-Likeness for CNS Penetration vs. Peripheral Analogs

The target compound exhibits a molecular weight of 363.44 Da, XlogP of 3.6, and a single hydrogen bond donor (HBD = 1), placing it within favorable CNS drug-like space per the commonly cited multiparameter optimization criteria (MW < 400, 1 < XlogP < 4, HBD ≤ 2) [1]. By contrast, the 2-piperidino-substituted analog 5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105234-31-8) has a substantially higher MW of 422.6 Da, which may limit passive CNS permeability . This physicochemical differentiation is consistent with the compound's intended application in central pain pathways, where balanced lipophilicity and low HBD count are associated with improved blood-brain barrier penetration [1].

Physicochemical profiling CNS drug design Drug-likeness

Class-Level In Vivo Analgesic Efficacy: Quantitative Benchmarks from Thiazolo[4,5-d]pyridazin-4(5H)-one Series

Although direct quantitative analgesic data for this specific compound are not yet publicly available, in-class evidence from structurally proximate 2-methyl-7-aryl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones provides a quantitative benchmark. The closely related non-opioid analgesic Pyrodazol (a thiazolo[4,5-d]pyridazin-4(5H)-one derivative) demonstrated ED₅₀ values of 1.9 (1.12–3.23) mg/kg i.g. on the tail-flick model, exceeding the potency of ketorolac (ED₅₀ = 3.0 [2.08–4.32] mg/kg i.g.) [1]. On the hot-plate model, Pyrodazol at 0.3–1.3 mg/kg i.m. produced analgesia comparable to morphine hydrochloride at 2.5 mg/kg i.m. [2]. These data establish the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold as capable of delivering potent, opioid-comparable analgesia via a non-opioid mechanism—a profile directly relevant to the target compound's patented chronic and neuropathic pain indications.

In vivo analgesia Hot plate test Acetic acid writhing

Ca²⁺-Desensitizing Mechanism Differentiation from Conventional Vasodilators

A series of 2-methyl-7-aryl(α-furyl)-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones—structurally cognate to the target compound—were specifically designed and tested for Ca²⁺-desensitizing activity, i.e., the ability to relax vascular smooth muscle cells (VSMC) without significantly decreasing intracellular calcium concentration [Ca²⁺]ᵢ [1]. This mechanism differentiates the scaffold from conventional L-type calcium channel blockers and offers potential safety advantages in hypertension management by avoiding the negative inotropic effects associated with reduced [Ca²⁺]ᵢ [2]. Compounds in this series were synthesized in 67–84% yields and evaluated for vascular tone reduction, with the conclusion that this chemotype represents a viable therapeutic approach for arterial hypertension and local vasospasm [1]. The 3-methoxy substituent on the target compound's 7-phenyl ring represents an electron-donating modification, which published SAR indicates enhances biological potency in this series [3].

Calcium desensitization Vascular smooth muscle Antihypertensive

DHFR Inhibitory Activity of the Thiazolo[4,5-d]pyridazine Scaffold: Quantitative Expectations for Antitumor Profiling

The thiazolo[4,5-d]pyridazine scaffold has been validated as a dihydrofolate reductase (DHFR) inhibitor chemotype. In a 2017 study, compound 26 (a thiazolo[4,5-d]pyridazine bearing a 2-thioureido function) exhibited a DHFR IC₅₀ of 0.06 μM and proved lethal to HS 578T breast cancer cells with an IC₅₀ of 0.8 μM, inducing apoptotic cell cycle arrest [1]. While the target compound bears a 2-methyl substituent rather than the 2-thioureido group present in compound 26, molecular modeling from this study identified Phe 31 and Arg 22 as essential binding residues, providing a framework for evaluating the target compound's potential DHFR engagement [1]. The target compound's patent claims for solid tumour/cancer are consistent with this class-level antitumor potential, and the 3-methoxy substitution may confer additional binding interactions not available to the unsubstituted phenyl analogs [2].

DHFR inhibition Antitumor activity Cancer cell lines

Evidence Strength Caveat: Limited Publicly Available Direct Quantitative Data Necessitates Confirmatory Profiling

It must be explicitly stated that high-strength, head-to-head quantitative data directly comparing 5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one against its closest analogs are not publicly available as of the search date. No peer-reviewed publication was identified that reports IC₅₀, EC₅₀, Kd, Ki, or in vivo efficacy values for this specific CAS number (941968-83-8). The evidence presented herein relies on: (a) patent claims (WO2010077680) establishing indication-level differentiation [1]; (b) computed physicochemical properties from authoritative databases [2]; (c) class-level biological activity data from structurally proximate analogs [3]. Prospective procurers should commission confirmatory in vitro profiling (target engagement, selectivity panel, cytotoxicity) and/or in vivo efficacy studies before final selection, and should request any unpublished vendor-held characterization data.

Evidence quality assessment Procurement due diligence Confirmatory screening

Procurement-Driven Application Scenarios for 5-Benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941968-83-8)


Non-Opioid Analgesic Lead Optimization for Chronic and Neuropathic Pain

The compound's patent-protected chronic pain and neuropathic pain indications (WO2010077680), combined with the class-level demonstration that structurally related thiazolo[4,5-d]pyridazin-4(5H)-ones achieve morphine-comparable analgesia via non-opioid mechanisms (Pyrodazol ED₅₀ = 1.9 mg/kg i.g. vs. ketorolac ED₅₀ = 3.0 mg/kg i.g.), position it as a candidate for lead optimization in non-opioid analgesic programs [1][2]. The favorable CNS drug-like physicochemical profile (MW 363.44 Da, XlogP 3.6, HBD 1) supports blood-brain barrier penetration for central pain pathway targeting [3].

Trk Kinase-Targeted Anticancer Screening in Breast and Solid Tumour Models

The compound's patent claims covering solid tumour/cancer and its annotation as a Trk inhibitor in the DrugMAP database align with the established role of Trk receptors in oncology [1]. The thiazolo[4,5-d]pyridazine scaffold has demonstrated DHFR inhibition (benchmark IC₅₀ = 0.06 μM) and cytotoxicity against HS 578T breast cancer cells (IC₅₀ = 0.8 μM) [2]. Procuring this compound for Trk-focused kinase profiling and subsequent antitumor efficacy studies in Trk-dependent cancer models (e.g., breast, pancreatic, neuroblastoma) is a rational application of its structural and patent attributes.

Ca²⁺-Desensitizing Vasorelaxant Screening for Hypertension Without Cardiac Depression

The target compound's thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has been validated for Ca²⁺-desensitizing activity—reducing vascular smooth muscle contractility without decreasing intracellular Ca²⁺ [1]. This mechanism avoids the negative inotropic liability of conventional L-type calcium channel blockers. The electron-donating 3-methoxy substituent on the 7-phenyl ring is predicted by published SAR to enhance potency in this series [2]. Procurement for in vitro myofilament Ca²⁺ sensitivity assays and ex vivo vascular ring studies could identify a differentiated antihypertensive candidate suitable for patients with compromised cardiac function.

Structure-Activity Relationship (SAR) Expansion Around the 5-Benzyl-7-(3-methoxyphenyl) Pharmacophore

Given that direct quantitative data for this specific substitution pattern are limited, the compound serves as a strategic SAR probe. Its 5-benzyl and 7-(3-methoxyphenyl) combination fills a gap between the simpler 7-phenyl analog (CAS 941868-52-6) and the bulkier 5-(2-methylbenzyl)-2-piperidino variants (CAS 1105234-31-8) [1][2]. Systematic procurement alongside these comparators enables parallel profiling of target engagement (Trk kinase panel), analgesic efficacy (hot-plate and formalin models), and ADMET properties to establish robust SAR that currently does not exist in the public domain.

Quote Request

Request a Quote for 5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.